H-Gly-tyr-pro-gly-gln-val-OH

Overview

Description

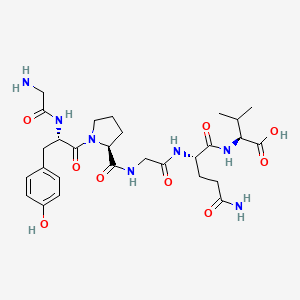

The compound H-Gly-tyr-pro-gly-gln-val-OH is a hexapeptide consisting of the amino acids glycine, tyrosine, proline, glycine, glutamine, and valine. Peptides like this one are often studied for their biological activities and potential therapeutic applications.

Mechanism of Action

Target of Action

The primary target of the compound H-Gly-Tyr-Pro-Gly-Gln-Val-OH is the Proteinase-Activated Receptor 4 (PAR4) . PAR4 is a G protein-coupled receptor that plays a crucial role in thrombin signaling and platelet activation .

Mode of Action

This compound, also known as PAR4 (1-6), is a peptide agonist of PAR4 . It corresponds to residues 1-6 of the amino terminal tethered ligand sequence of human PAR4 and residues 48-53 of the full-length sequence . The compound activates PAR4 and the cleavage site mutant PAR4 R47A when used at a concentration of 500 μM .

Biochemical Pathways

The activation of PAR4 by this compound leads to platelet aggregation . This is a key step in the coagulation cascade, a biochemical pathway that leads to blood clotting.

Pharmacokinetics

It is known that the compound is soluble in water (>2mg/ml) , which suggests that it may have good bioavailability

Result of Action

The activation of PAR4 by this compound results in platelet aggregation . This can contribute to the formation of a blood clot, which is crucial for preventing excessive bleeding after injury.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its solubility in water suggests that it may be more effective in aqueous environments . Additionally, its stability may be affected by temperature, as it is recommended to be stored at -15°C

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Gly-tyr-pro-gly-gln-val-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

Attachment of the first amino acid: to the resin.

Deprotection: of the amino acid’s protecting group.

Coupling: of the next amino acid using coupling reagents like HBTU or DIC.

Repetition: of deprotection and coupling cycles until the desired peptide sequence is assembled.

Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of peptides like This compound often employs large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, involving automated synthesizers and rigorous purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

H-Gly-tyr-pro-gly-gln-val-OH: can undergo various chemical reactions, including:

Oxidation: The tyrosine residue can be selectively oxidized to form dityrosine or other oxidized products.

Reduction: Reduction reactions can target disulfide bonds if present in modified versions of the peptide.

Substitution: Amino acid residues can be substituted with other residues to study structure-activity relationships.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or periodate can be used under mild conditions.

Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.

Substitution: Amino acid substitutions are typically performed during the synthesis phase using protected amino acid derivatives.

Major Products

Oxidation: Oxidized tyrosine derivatives.

Reduction: Reduced peptide with free thiol groups.

Substitution: Peptide analogs with modified amino acid sequences.

Scientific Research Applications

H-Gly-tyr-pro-gly-gln-val-OH: has several scientific research applications:

Chemistry: Studied for its chemical properties and reactions.

Biology: Used in studies of protein-protein interactions and enzyme-substrate specificity.

Medicine: Investigated for potential therapeutic uses, such as in wound healing or as a bioactive peptide.

Industry: Utilized in the development of peptide-based materials and as a standard in analytical techniques.

Comparison with Similar Compounds

H-Gly-tyr-pro-gly-gln-val-OH: can be compared with other hexapeptides or peptides with similar sequences. Some similar compounds include:

H-Gly-tyr-pro-gly-gln-ala-OH: Similar structure but with alanine instead of valine.

H-Gly-tyr-pro-gly-gln-leu-OH: Similar structure but with leucine instead of valine.

The uniqueness of This compound

Biological Activity

H-Gly-Tyr-Pro-Gly-Gln-Val-OH, also known as a peptide with significant implications in biological systems, is a retro-sequence of the proteinase-activated receptor (PAR) family. This compound is of particular interest due to its potential roles in various physiological and pathological processes, including cancer progression and neurobiology.

Chemical Structure and Properties

- Molecular Formula: C30H42F3N7O11

- Molecular Weight: 703.68 g/mol

- CAS Number: 1963-21-9

This peptide consists of several amino acids that contribute to its biological activity, specifically targeting proteinase-activated receptors (PARs) such as PAR-1 and PAR-2, which are known to mediate various signaling pathways involved in cell proliferation and survival.

Activation of Proteinase-Activated Receptors (PARs)

The primary mechanism by which this compound exerts its biological effects is through the activation of PARs. These receptors are involved in several signaling cascades that impact cellular behavior:

Case Study: Cancer Cell Proliferation

A study examining the effects of PAR-1 activation on HT-29 colon cancer cells demonstrated that stimulation by this compound resulted in significant cell growth. The downstream effects included the release of transforming growth factor-beta (TGF-β) and transactivation of epidermal growth factor receptors (EGFR), leading to enhanced mitogenic signaling .

Anxiolytic Activity

In related research, peptides derived from similar sequences have exhibited anxiolytic-like properties. For example, YLG (Tyr-Leu-Gly) showed significant effects on anxiety-related behavior in animal models, suggesting that modifications of similar peptides could yield compounds with therapeutic potential for anxiety disorders .

Data Table: Biological Activities of Related Peptides

| Peptide Name | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Cancer cell proliferation | PAR-1 activation leading to TGF-β release |

| YLG (Tyr-Leu-Gly) | Anxiolytic-like activity | Modulation of serotonin and dopamine receptors |

| Glycyl-L-valine | Endogenous metabolite | Potential role in metabolic pathways |

Properties

IUPAC Name |

(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-1-[(2S)-2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H41N7O9/c1-15(2)24(28(43)44)34-25(40)18(9-10-21(30)37)32-23(39)14-31-26(41)20-4-3-11-35(20)27(42)19(33-22(38)13-29)12-16-5-7-17(36)8-6-16/h5-8,15,18-20,24,36H,3-4,9-14,29H2,1-2H3,(H2,30,37)(H,31,41)(H,32,39)(H,33,38)(H,34,40)(H,43,44)/t18-,19-,20-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTCFYKYDKDAJKZ-XHOYROJHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C1CCCN1C(=O)C(CC2=CC=C(C=C2)O)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H41N7O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

619.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.